molecular formula C24H16ClNO5S B301138 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B301138
M. Wt: 465.9 g/mol
InChI Key: HLXFEHVQCUVISQ-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as TZD, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of thiazolidinediones and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid leads to improved insulin sensitivity and reduced blood glucose levels. It also has anti-cancer and anti-inflammatory effects, which may be mediated through the activation of PPARγ.
Biochemical and Physiological Effects
4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have various biochemical and physiological effects. In diabetes, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid improves insulin sensitivity by increasing glucose uptake and utilization in the liver, muscle, and adipose tissue. It also reduces hepatic glucose production and increases insulin secretion. In cancer, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is its potent and selective activation of PPARγ, which makes it a promising therapeutic agent for various diseases. However, one limitation of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is its potential for adverse effects such as weight gain, fluid retention, and bone loss. Additionally, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to increase the risk of heart failure in some patients.

Future Directions

There are several future directions for the research on 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid. One direction is to develop new 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid analogs with improved potency and selectivity for PPARγ activation. Another direction is to study the potential therapeutic applications of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in other diseases such as Alzheimer's disease and osteoporosis. Additionally, further research is needed to understand the mechanism of action of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid and its potential adverse effects.
Conclusion
In conclusion, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid works by activating PPARγ, which leads to improved insulin sensitivity, anti-cancer and anti-inflammatory effects. While 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has several advantages, it also has limitations and potential adverse effects. There are several future directions for the research on 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, which may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves the reaction of 4-(bromomethyl)benzoic acid with 4-(4-(3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene)methylphenoxy)methyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in its pure form.

Scientific Research Applications

4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. In diabetes, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels. It has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, 4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been studied for its anti-inflammatory effects and has been shown to reduce inflammation in various diseases.

properties

Product Name

4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Molecular Formula

C24H16ClNO5S

Molecular Weight

465.9 g/mol

IUPAC Name

4-[[4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C24H16ClNO5S/c25-18-7-9-19(10-8-18)26-22(27)21(32-24(26)30)13-15-3-11-20(12-4-15)31-14-16-1-5-17(6-2-16)23(28)29/h1-13H,14H2,(H,28,29)/b21-13-

InChI Key

HLXFEHVQCUVISQ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C(=O)O

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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